molecular formula C13H12N2O B8009297 N-(3-(Pyridin-2-yl)phenyl)acetamide

N-(3-(Pyridin-2-yl)phenyl)acetamide

Cat. No. B8009297
M. Wt: 212.25 g/mol
InChI Key: WSXYURCZJORUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Pyridin-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-(Pyridin-2-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(Pyridin-2-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure and Theoretical Studies : N-phenyl-N-(pyridin-4-yl)acetamide has been studied for its crystal structure, revealing that the amide unit is almost planar and neither the phenyl nor pyridyl group is conjugated with the amide unit (Umezono & Okuno, 2015).

  • Antimicrobial Activity : Compounds related to N-(3-(Pyridin-2-yl)phenyl)acetamide, such as N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide, have been synthesized and evaluated for their antibacterial and antifungal activities, showing promise in this area (Mahyavanshi, Shukla, & Parmar, 2017).

  • Antitumor Activity : Derivatives of N-(3-(Pyridin-2-yl)phenyl)acetamide have been shown to exhibit significant antitumor activity. For instance, N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives were found to have excellent anticancer activity against certain cell lines, highlighting their potential in cancer treatment (Chena et al., 2022).

  • Anticonvulsant Properties : Some 2-aryl-2-(pyridin-2-yl)acetamides, derived from Disopyramide, have been identified as having broad-spectrum anticonvulsant activity in animal models, suggesting potential applications in epilepsy treatment (Dawidowski et al., 2020).

  • Cytotoxic Activity Against Cancer Cells : Novel compounds like 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide have shown cytotoxic activity against breast cancer cell lines, indicating their utility in cancer research (Moghadam & Amini, 2018).

  • Src Kinase Inhibitory and Anticancer Activities : Compounds related to N-(3-(Pyridin-2-yl)phenyl)acetamide, such as thiazolyl N-benzyl-substituted acetamide derivatives, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, showing significant results in this domain (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(3-pyridin-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-10(16)15-12-6-4-5-11(9-12)13-7-2-3-8-14-13/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXYURCZJORUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Pyridin-2-yl)phenyl)acetamide

Synthesis routes and methods

Procedure details

A mixture of 2f (5.6g, 32.9mmol) and acetic anhydride (20ml) is stirred at ambient temperature for 1 hour. The mixture is poured into ice-water and rendered alkaline with 10M sodium hydroxide. The product is filtered off, washed with water and dried. Yield:
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(Pyridin-2-yl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-(Pyridin-2-yl)phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-(Pyridin-2-yl)phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-(Pyridin-2-yl)phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-(Pyridin-2-yl)phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-(Pyridin-2-yl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.